Cas no 1215963-60-2 (2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine)

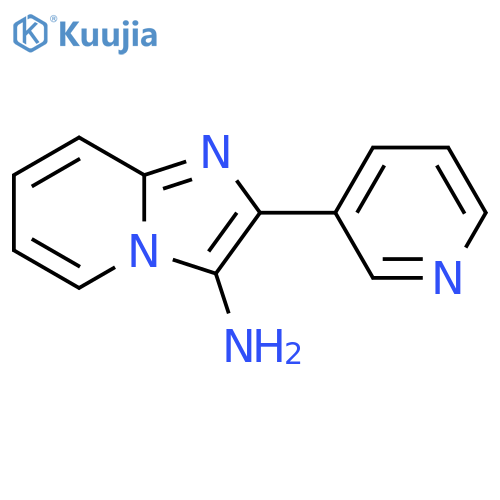

1215963-60-2 structure

商品名:2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine

2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

- 2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine

-

- インチ: 1S/C12H10N4/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-8H,13H2

- InChIKey: YNBXOLRBDZPWDW-UHFFFAOYSA-N

- ほほえんだ: C12=NC(C3=CC=CN=C3)=C(N)N1C=CC=C2

2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-102353-0.1g |

2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |

1215963-60-2 | 95.0% | 0.1g |

$142.0 | 2025-02-21 | |

| Enamine | EN300-102353-1.0g |

2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |

1215963-60-2 | 95.0% | 1.0g |

$407.0 | 2025-02-21 | |

| Enamine | EN300-102353-10.0g |

2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |

1215963-60-2 | 95.0% | 10.0g |

$1747.0 | 2025-02-21 | |

| Enamine | EN300-102353-0.25g |

2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |

1215963-60-2 | 95.0% | 0.25g |

$202.0 | 2025-02-21 | |

| Enamine | EN300-102353-0.5g |

2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |

1215963-60-2 | 95.0% | 0.5g |

$318.0 | 2025-02-21 | |

| Enamine | EN300-102353-5g |

2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |

1215963-60-2 | 95% | 5g |

$1179.0 | 2023-10-28 | |

| 1PlusChem | 1P019Z59-100mg |

2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |

1215963-60-2 | 95% | 100mg |

$193.00 | 2025-03-18 | |

| 1PlusChem | 1P019Z59-10g |

2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |

1215963-60-2 | 95% | 10g |

$2222.00 | 2023-12-25 | |

| 1PlusChem | 1P019Z59-2.5g |

2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |

1215963-60-2 | 95% | 2.5g |

$922.00 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300784-500mg |

2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |

1215963-60-2 | 95% | 500mg |

¥8586.00 | 2024-08-09 |

2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1215963-60-2 (2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine) 関連製品

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2230780-65-9(IL-17A antagonist 3)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬